(R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral phosphine and sulfinamide precursors.
Coupling Reaction: The chiral phosphine is coupled with the sulfinamide under controlled conditions, often using a base such as sodium hydride or potassium tert-butoxide.
Purification: The product is purified using column chromatography or recrystallization to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the reaction while maintaining enantioselectivity and yield.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: The phosphine moiety can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: Employed in the synthesis of complex organic molecules with high enantiomeric purity.
Biology
Enzyme Mimicry: Studied for its ability to mimic the activity of natural enzymes in biochemical reactions.
Medicine
Drug Development: Investigated for its potential use in the synthesis of chiral drugs and pharmaceuticals.
Industry
Fine Chemicals: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism by which ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide exerts its effects involves:
Coordination: The phosphine moiety coordinates with metal centers, forming a chiral environment.
Induction: The chiral environment induces enantioselectivity in the catalytic reaction.
Pathways: The specific pathways depend on the metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide
- ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide
Uniqueness
- Enantioselectivity : Known for its high enantioselectivity in catalytic reactions.
- Stability : Exhibits excellent stability under various reaction conditions.
- Versatility : Versatile in its applications across different fields of research and industry.
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRLCFOJDAMIJT-GJSZZFLHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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